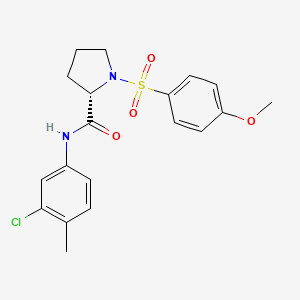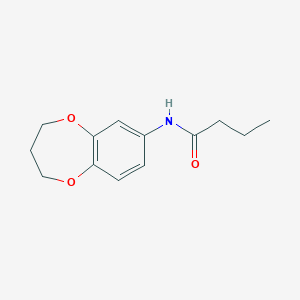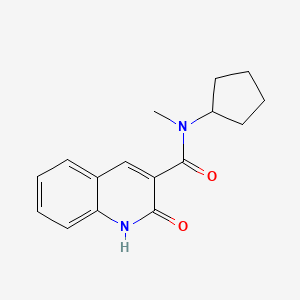![molecular formula C12H13ClN2O2 B7475663 3-[(2-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7475663.png)
3-[(2-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione, also known as Clonidine, is a medication used to treat high blood pressure, attention deficit hyperactivity disorder (ADHD), anxiety disorders, and other conditions. Clonidine is classified as an alpha-2 adrenergic receptor agonist and works by reducing the activity of the sympathetic nervous system. In
作用机制
3-[(2-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione works by binding to alpha-2 adrenergic receptors, which are located throughout the body, including in the brain and peripheral nervous system. By binding to these receptors, 3-[(2-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione reduces the release of norepinephrine, a neurotransmitter that is involved in the sympathetic nervous system's fight or flight response. This leads to a decrease in heart rate, blood pressure, and other physiological responses associated with stress.
Biochemical and Physiological Effects
In addition to its effects on blood pressure and heart rate, 3-[(2-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has been shown to have a variety of other biochemical and physiological effects. For example, 3-[(2-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has been shown to reduce the release of certain stress hormones, such as cortisol and adrenaline. 3-[(2-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has also been shown to increase the release of growth hormone and prolactin. Additionally, 3-[(2-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has been shown to have analgesic properties and can reduce pain perception.
实验室实验的优点和局限性
3-[(2-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its effects on the sympathetic nervous system can be easily measured. Additionally, 3-[(2-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has a well-established safety profile, making it a suitable candidate for use in animal studies. However, one limitation of 3-[(2-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione is that its effects can be variable depending on the dose and route of administration. Additionally, 3-[(2-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione can have off-target effects that may complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 3-[(2-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione. One area of interest is the potential use of 3-[(2-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione in the treatment of chronic pain. Studies have shown that 3-[(2-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione can reduce pain perception, but more research is needed to determine its efficacy in chronic pain conditions. Additionally, there is interest in exploring the use of 3-[(2-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione in combination with other medications to enhance its therapeutic effects. Finally, further research is needed to better understand the mechanism of action of 3-[(2-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione and its effects on various physiological systems.
Conclusion
3-[(2-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione is a medication with a well-established safety profile that has been extensively studied for its therapeutic potential in various medical conditions. Its effects on the sympathetic nervous system make it a suitable candidate for use in laboratory experiments, although its variable effects and off-target effects should be considered. Future research on 3-[(2-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione will likely focus on its potential use in chronic pain, combination therapies, and further elucidation of its mechanism of action.
合成方法
3-[(2-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione can be synthesized through a multi-step process. The first step involves the reaction of 2-chlorobenzyl chloride with 2,6-dimethylimidazole in the presence of a base to form 2-(2-chlorobenzyl)-2,6-dimethylimidazolidine. This intermediate is then converted to 3-[(2-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione through a series of reactions involving hydrogenation and cyclization.
科学研究应用
3-[(2-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has been extensively studied for its therapeutic potential in various medical conditions. In addition to its use in hypertension and ADHD, 3-[(2-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has shown promise in the treatment of opioid withdrawal, menopausal hot flashes, and Tourette's syndrome. 3-[(2-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has also been studied for its potential role in reducing perioperative opioid requirements and improving postoperative pain management.
属性
IUPAC Name |
3-[(2-chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-12(2)10(16)15(11(17)14-12)7-8-5-3-4-6-9(8)13/h3-6H,7H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPBKOGHLJFVMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone](/img/structure/B7475622.png)
![N-[2-(dimethylamino)-2-oxoethyl]-3,4-dimethylbenzamide](/img/structure/B7475629.png)
![1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine](/img/structure/B7475639.png)
![methyl 2-[2-(1H-indol-3-yl)ethylamino]pyridine-3-carboxylate](/img/structure/B7475644.png)


![1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7475676.png)



![N-[(2,4-dimethylphenyl)methyl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B7475692.png)